molecular formula C22H19N3O4 B3007343 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1428380-51-1

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3007343
CAS RN: 1428380-51-1
M. Wt: 389.411
InChI Key: ZDNLKIYPGCEHOG-UHFFFAOYSA-N
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Description

The compound "N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, HRMS, and elemental analysis . X-ray crystallography can also provide detailed insights into the molecular structure, as demonstrated by the characterization of antipyrine-like derivatives . These techniques help in confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with thiols to afford tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . Electrophilic cyclization reactions are another example, where N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides can be transformed into oxazolyl-pyrazoles . These reactions are crucial for the diversification of the pyrazole core structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various substituents can significantly alter these properties. For instance, the introduction of benzothiazole and pyrazine moieties can affect the compound's reactivity and interaction with biological targets . Additionally, the antimicrobial, antifungal, and anticancer activities of these compounds are often evaluated to determine their potential as therapeutic agents .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds featuring similar structural motifs, such as pyrazole derivatives, have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel pyrazole-4-carboxamide derivatives demonstrated herbicidal activity against a range of weeds, suggesting potential applications in agricultural research and development R. Ohno et al., 2004. These compounds' activity is influenced by the substituents on the pyrazole ring, indicating the importance of structural modifications for desired biological effects.

Antiviral and Antitumor Activities

Research into pyrazole and benzodioxole derivatives has shown promising antiviral and antitumor properties. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable activity against avian influenza virus A. Hebishy et al., 2020. These findings suggest that compounds incorporating pyrazole and benzodioxole groups might serve as potential leads in developing new antiviral agents.

Catalysis and Chemical Synthesis

In addition to biological applications, pyrazole derivatives are of interest in catalysis and chemical synthesis. For instance, the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition represents an advancement in synthetic methodology, offering a rapid and efficient approach to novel compounds Wenjing Liu et al., 2014.

Antimicrobial Screening

Synthetic efforts have also led to the identification of pyrazole-containing compounds with antimicrobial properties. A study synthesizing 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties revealed significant antibacterial activity, highlighting the potential of such compounds in addressing antimicrobial resistance M. Idrees et al., 2020.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide are not fully understood yet. It is known that similar compounds have shown significant activity against various cancer cell lines . This suggests that this compound may interact with certain enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

The cellular effects of this compound are yet to be fully explored. Similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-16-19(14-24-25(16)17-7-3-2-4-8-17)22(26)23-11-5-6-12-27-18-9-10-20-21(13-18)29-15-28-20/h2-4,7-10,13-14H,11-12,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNLKIYPGCEHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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